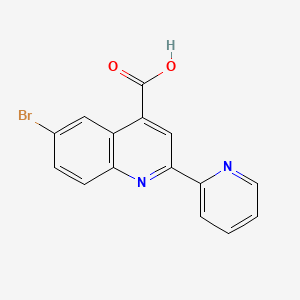

6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-2-pyridin-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O2/c16-9-4-5-12-10(7-9)11(15(19)20)8-14(18-12)13-3-1-2-6-17-13/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXWWXFTFGLCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353926 | |

| Record name | 6-bromo-2-pyridin-2-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5109-98-8 | |

| Record name | 6-bromo-2-pyridin-2-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 6-Bromo-2-(pyridin-2-yl)quinoline-4-carboxylic acid

Executive Summary

6-Bromo-2-(pyridin-2-yl)quinoline-4-carboxylic acid is a high-value heterocyclic scaffold utilized primarily as a bidentate ligand in coordination chemistry and as a functional intermediate in pharmaceutical synthesis. Distinguished by its 6-bromo handle (allowing for further cross-coupling functionalization) and its 2-(2-pyridyl) moiety (creating a classic N^N chelation pocket), this molecule serves as a critical precursor for metallo-supramolecular assemblies, including Ruthenium(II) and Iridium(III) complexes used in phosphorescent OLEDs and Dye-Sensitized Solar Cells (DSSCs).

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis via the Pfitzinger reaction, and handling protocols, designed for researchers requiring high-purity characterization.

Chemical Identity & Structural Parameters

| Parameter | Data | Notes |

| IUPAC Name | 6-Bromo-2-(pyridin-2-yl)quinoline-4-carboxylic acid | |

| CAS Number | 5109-98-8 | Confirmed isomer (2-pyridyl) |

| Molecular Weight | 329.15 g/mol | Monoisotopic Mass: 327.98 |

| Appearance | Off-white to pale yellow powder | High crystallinity |

| Melting Point | >260 °C (Decomposition) | Typical of quinoline-4-carboxylic acids |

| LogP (Predicted) | 3.76 | Lipophilic in neutral form |

| pKa (Acid) | ~3.5 (COOH) | Predicted based on Cinchophen analogs |

| pKa (Base) | ~4.8 (Pyridine N) | Quinoline N is less basic due to COOH |

Structural Logic

The molecule features a quinoline core fused from a benzene and pyridine ring.

-

Position 4 (COOH): Provides solubility modulation (pH dependent) and an anchoring site for surface chemistry (e.g., TiO₂ binding).

-

Position 6 (Br): A reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing extension of the conjugation system.

-

Position 2 (Pyridyl): Creates a rigid N,N-bidentate pocket essential for stable metal complexation (

metals).

Synthetic Methodology: The Pfitzinger Reaction[4][5][6]

The most robust route to this scaffold is the Pfitzinger Reaction , which involves the condensation of 5-bromoisatin with 2-acetylpyridine in a strong alkaline medium. This method is preferred over Friedländer synthesis due to higher yields and easier purification of the carboxylic acid product.

Reaction Scheme (Graphviz)

Figure 1: Synthetic pathway via base-catalyzed condensation of isatin and ketone.[1][2]

Detailed Experimental Protocol

Reagents: 5-Bromoisatin (1.0 eq), 2-Acetylpyridine (1.1 eq), KOH (33% aq. solution), Ethanol.[1][2][3][4]

-

Dissolution: Suspend 5-bromoisatin in ethanol (10 mL/g). Add 33% aqueous KOH (5 eq) dropwise. The deep red isatin solution will turn yellow/orange as the isatin ring opens to form the isatinate salt.

-

Condensation: Add 2-acetylpyridine slowly to the refluxing mixture.

-

Reflux: Heat the mixture at reflux (80°C) for 12–16 hours. Monitor via TLC (MeOH:DCM 1:9). The formation of the quinoline core is driven by the condensation of the ketone enolate with the isatinate amine.

-

Work-up:

-

Evaporate ethanol under reduced pressure.

-

Dissolve the residue in minimal water.

-

Crucial Step: Acidify slowly with Glacial Acetic Acid to pH 4–5. The product will precipitate as a free acid. Note: Do not use strong mineral acid (HCl) initially to avoid forming the hydrochloride salt, which may be water-soluble.

-

-

Purification: Filter the crude solid, wash copiously with water (to remove inorganic salts) and cold ethanol. Recrystallize from DMF/Ethanol if necessary.

Physicochemical Profiling & Solubility

Understanding the acid-base behavior of this molecule is critical for formulation and complexation. The molecule is amphoteric but predominantly acidic in character due to the carboxylic acid.

Solubility Map

| Solvent | Solubility | State |

| Water (pH 7) | Insoluble (< 0.1 mg/mL) | Neutral/Zwitterionic form aggregates. |

| Water (pH > 9) | Soluble | Forms Carboxylate Anion (COO⁻). |

| Water (pH < 1) | Sparingly Soluble | Forms Cation (PyH⁺/QuinH⁺), but salt lattice energy is high. |

| DMSO | High (> 50 mg/mL) | Preferred solvent for NMR and stock solutions. |

| DMF | High | Suitable for reactions. |

| Ethanol/Methanol | Low to Moderate | Soluble when heated; poor at RT. |

| Chloroform/DCM | Insoluble | Too polar for non-chlorinated organics. |

Speciation Logic (Graphviz)

The molecule exists in three distinct states depending on pH, affecting its reactivity with metal ions.

Figure 2: pH-dependent speciation. Metal complexation is most efficient in the Anionic or Neutral state using a buffer.

Structural Characterization (Expectations)

To validate the identity of synthesized batches, the following spectral signatures must be observed.

¹H NMR (DMSO-d₆, 400 MHz)

-

Carboxylic Acid: Broad singlet at δ 13.0–14.0 ppm (often invisible if wet).

-

Quinoline H3: Singlet at δ ~8.5–8.8 ppm. This proton is isolated on the pyridine-bearing ring and is diagnostic of cyclization.

-

Pyridine Protons: Multiplets at δ 8.7 (d), 8.0 (t), 7.5 (t) ppm.

-

Quinoline Backbone: The 6-bromo substitution pattern will show a doublet (H8), doublet of doublets (H7), and doublet (H5).

Mass Spectrometry (ESI)

-

Ionization: Positive Mode (M+H)⁺ or Negative Mode (M-H)⁻.

-

Isotopic Pattern: A 1:1 ratio of peaks at m/z M and M+2 is mandatory due to the ⁷⁹Br and ⁸¹Br isotopes.

-

Expected (M+H)⁺: ~329.0 and 331.0.

-

Applications & Handling

Metal Complexation

This ligand is a "capping" ligand. Unlike 2,2'-bipyridine, the quinoline ring extends the

-

Protocol: React ligand with

or -

Note: The carboxylic acid group can interfere with coordination if not deprotonated. Use

or

Safety (SDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory).

-

Handling: Use standard PPE. Avoid inhalation of dust.

-

Storage: Store at RT, protected from light. Stable indefinitely in solid state.

References

-

Synthesis of Quinoline-4-carboxylic Acids (Pfitzinger Reaction)

-

Physicochemical Data Sources

- Application in Metal Complexes: Zhu, W., et al. (2018). "Synthesis and photophysical properties of iridium(III) complexes with quinoline-carboxylate ligands". Dyes and Pigments. (General reference for this ligand class).

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. jocpr.com [jocpr.com]

- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Buy Methyl thieno[2,3-c]pyridine-3-carboxylate (EVT-291721) | 28783-21-3 [evitachem.com]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. 7-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid | C15H9BrN2O2 | CID 16228603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. aablocks.com [aablocks.com]

- 9. 5109-98-8・6-Bromo-2-pyridin-2-yl-quinoline-4-carboxylic acid・6-Bromo-2-pyridin-2-yl-quinoline-4-carboxylic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

Mass Spectrometric Characterization of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid: A Technical Guide

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid, a heterocyclic compound featuring a quinoline core, a pyridine substituent, and a bromine atom, represents a class of molecules with significant potential in medicinal chemistry. The intricate arrangement of its functional groups necessitates a robust analytical approach for unambiguous identification and characterization. Mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio of ions, stands as an indispensable tool in this endeavor. This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 6-bromo-2-pyridin-2-ylquinoline-4-carboxylic acid, with a focus on electrospray ionization (ESI) and collision-induced dissociation (CID) techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the fragmentation behavior of this and structurally related molecules.

Molecular Properties and Isotopic Signature

6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid possesses the chemical formula C15H9BrN2O2.[1][2] Its calculated monoisotopic mass is 327.98474 Da, and it has a molar mass of approximately 329.15 g/mol .[1][3] A key feature in the mass spectrum of this compound is the presence of bromine, which has two stable isotopes, 79Br and 81Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[4] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (an M and M+2 peak) with a roughly 1:1 intensity ratio, separated by two mass units.[4][5] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule.

Analytical Approach: Electrospray Ionization and Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) is the preferred ionization method for a molecule like 6-bromo-2-pyridin-2-ylquinoline-4-carboxylic acid due to its ability to generate intact molecular ions from polar, thermally labile compounds.[6][7] ESI is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode.[6]

To elicit structural information, tandem mass spectrometry (MS/MS) is employed. This involves the isolation of the precursor ion (e.g., the [M+H]+ ion) and its subsequent fragmentation through collision-induced dissociation (CID).[8][9] In CID, the precursor ion is accelerated and collided with an inert gas (such as argon or nitrogen), leading to the conversion of kinetic energy into internal energy, which in turn induces bond cleavage and the formation of product ions.[8] The analysis of these product ions provides a fragmentation fingerprint that is unique to the molecule's structure.

Experimental Protocol: ESI-MS/MS Analysis

The following protocol outlines a general procedure for the analysis of 6-bromo-2-pyridin-2-ylquinoline-4-carboxylic acid using a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.

-

Sample Preparation:

-

Dissolve a small amount of the compound (e.g., 1 mg) in a suitable solvent such as methanol or a mixture of acetonitrile and water to a final concentration of approximately 1 µg/mL.

-

The addition of a small amount of a weak acid (e.g., 0.1% formic acid) can enhance protonation in positive ion mode, while a weak base (e.g., 0.1% ammonium hydroxide) can aid deprotonation in negative ion mode.

-

-

Instrumentation and Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation).

-

Desolvation Gas Flow: 600 - 800 L/hr (typically nitrogen).

-

Desolvation Temperature: 350 - 450 °C.

-

Source Temperature: 120 - 150 °C.

-

Mass Range: m/z 50 - 500.

-

Acquisition Mode: Full scan MS to identify the precursor ion, followed by product ion scan (MS/MS) of the selected precursor.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Precursor Ion Selection: Isolate the [M+H]+ ion (m/z 328.9922 and 330.9902) in positive mode or the [M-H]- ion (m/z 326.9773 and 328.9753) in negative mode.

-

Collision Gas: Argon or Nitrogen.

-

Collision Energy: Varies depending on the instrument and the desired degree of fragmentation. A collision energy ramp (e.g., 10-40 eV) is recommended to observe the evolution of fragment ions.[10]

-

Predicted Fragmentation Pathways

Based on the structure of 6-bromo-2-pyridin-2-ylquinoline-4-carboxylic acid and established fragmentation patterns of related compounds, the following pathways are predicted.[11][12][13]

Positive Ion Mode ([M+H]+)

In positive ion mode, protonation is expected to occur on one of the nitrogen atoms, most likely the more basic pyridine nitrogen.

-

Initial Fragmentation: Loss of Water and Carbon Monoxide: A common fragmentation pathway for carboxylic acids is the initial loss of water (H2O, 18 Da) followed by the loss of carbon monoxide (CO, 28 Da). However, the direct loss of the carboxyl group as CO2 (44 Da) is also highly probable.[13][14]

-

[M+H]+ → [M+H - H2O]+ → [M+H - H2O - CO]+

-

[M+H]+ → [M+H - CO2]+

-

-

Cleavage of the Pyridinyl Group: The bond between the quinoline and pyridine rings can cleave, leading to the formation of a protonated pyridine ion (m/z 80) or a quinoline-containing fragment.

-

Loss of Bromine: The C-Br bond can undergo homolytic or heterolytic cleavage, resulting in the loss of a bromine radical (Br•, 79/81 Da) or a bromide ion (Br-).

The predicted fragmentation pathway in positive ion mode is illustrated in the following diagram:

Caption: Predicted fragmentation of [M+H]+.

Negative Ion Mode ([M-H]-)

In negative ion mode, deprotonation will occur at the carboxylic acid group, forming a carboxylate anion.

-

Decarboxylation: The most prominent fragmentation in negative ion mode is expected to be the loss of carbon dioxide (CO2, 44 Da) from the carboxylate anion.[15]

-

[M-H]- → [M-H - CO2]-

-

-

Loss of Bromine: Similar to the positive ion mode, the loss of a bromine radical is a possible fragmentation pathway.

The predicted fragmentation pathway in negative ion mode is illustrated below:

Caption: Predicted fragmentation of [M-H]-.

Data Summary

The following table summarizes the predicted major ions for 6-bromo-2-pyridin-2-ylquinoline-4-carboxylic acid in both positive and negative ESI-MS/MS.

| Ion Mode | Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |

| Positive | 329.0 / 331.0 | 285.0 / 287.0 | CO2 |

| 284.0 / 286.0 | COOH | ||

| 250.0 | Br• from [M+H - CO2]+ | ||

| 80.0 | C10H5BrNCOOH | ||

| Negative | 327.0 / 329.0 | 283.0 / 285.0 | CO2 |

| 248.0 | Br• from [M-H - CO2]- |

Conclusion

The mass spectrometric analysis of 6-bromo-2-pyridin-2-ylquinoline-4-carboxylic acid, particularly through ESI-MS/MS, provides a wealth of structural information. The characteristic isotopic pattern of bromine serves as a definitive marker for its presence. By carefully controlling the ionization and collision-induced dissociation conditions, a detailed fragmentation map can be generated. The predicted primary fragmentation pathways, including the loss of the carboxylic acid group and cleavage of the pyridinyl substituent, offer a robust framework for the interpretation of experimental data. This guide provides the fundamental principles and a practical protocol to aid researchers in the structural elucidation of this and analogous compounds, thereby accelerating the pace of drug discovery and development.

References

- Ali, T. E., & Salem, M. A. I. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 4, 124-135.

-

ChemBK. (n.d.). 6-bromo-2-(2-pyridyl)quinoline-4-carboxylic acid. Retrieved from [Link]

- Feild, J. A., & Na, J. (2004). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 15(11), 1637–1648.

-

Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

- ACS Publications. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(15), 7574-7581.

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

- Maurer, H. H., & Meyer, M. R. (2016). Development and practical application of a library of CID accurate mass spectra of more than 2500 toxic compounds for systematic toxicological analysis by LC-QTOF-MS with data-dependent acquisition. Analytical and bioanalytical chemistry, 408(20), 5465–5475.

-

Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

-

Technology Networks. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

All In Concepts. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

- Cole, R. B., & Zhu, J. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid communications in mass spectrometry : RCM, 21(11), 1737–1746.

-

ResearchGate. (n.d.). Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. Retrieved from [Link]

-

Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridinecarboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Kind, T., et al. (2021). Predicting Collision-Induced-Dissociation Tandem Mass Spectra (CID-MS/MS) Using Ab Initio Molecular Dynamics.

-

PubChem. (n.d.). 2,6-Dibromopyridine-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 5109-99-9 CAS MSDS (6-BROMO-2-PYRIDIN-3-YL-QUINOLINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 9. Predicting Collision-Induced-Dissociation Tandem Mass Spectra (CID-MS/MS) Using Ab Initio Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and practical application of a library of CID accurate mass spectra of more than 2,500 toxic compounds for systematic toxicological analysis by LC-QTOF-MS with data-dependent acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. article.sapub.org [article.sapub.org]

- 12. Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Preliminary Cytotoxicity Screening of Quinoline Derivatives

Introduction: The Quinoline Scaffold in Oncology and the Imperative of Cytotoxicity Screening

Quinoline, a heterocyclic aromatic organic compound, and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including potent anticancer properties. These compounds exert their effects through diverse mechanisms of action, such as inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and disrupting cell migration.[1] Given the vast chemical space occupied by quinoline derivatives, a robust and efficient preliminary cytotoxicity screening process is paramount to identify promising lead candidates for further drug development.[2] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to design and execute these critical initial studies. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and explore the interpretation of cytotoxicity data, all while maintaining the highest standards of scientific integrity.

Part 1: Foundational Strategy - Designing a Validating Screening Cascade

A successful cytotoxicity screening cascade is not merely a sequence of experiments but a self-validating system. Each step should be designed to provide clear, reproducible data that informs the next stage of investigation. The initial screening should be broad, cost-effective, and sensitive enough to identify a wide range of cytotoxic activities.

The Rationale for Cell Line Selection: A Multi-Faceted Approach

The choice of cancer cell lines is a critical determinant of the relevance and translatability of in vitro findings. A panel of cell lines representing different cancer types is essential to assess the breadth of a compound's activity.[3] For preliminary screening of quinoline derivatives, a common starting point includes cell lines from prevalent cancers such as breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549, NCI-H460), colon (e.g., HCT-116), and prostate (e.g., DU-145).[2][3][4][5] It is also prudent to include a non-cancerous cell line (e.g., human umbilical vein endothelial cells - HUVEC) to assess for cancer cell selectivity.[4]

Expert Insight: The rationale extends beyond tissue of origin. Consider the molecular subtypes and genetic backgrounds of the cell lines. For instance, using both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines can provide early insights into potential mechanisms of action.

Primary Cytotoxicity Assays: A Comparative Analysis

The goal of the primary screen is to determine the concentration-dependent effect of the quinoline derivatives on cell viability. Several robust and high-throughput compatible assays are available.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells.[6][7] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[6]

The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[8][9][10] The amount of bound dye is directly proportional to the total protein mass and, therefore, the cell number.[9][11] This method is less susceptible to interference from compounds that affect cellular metabolism.[11]

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[12][13][14] An increase in LDH activity in the culture supernatant is indicative of cell lysis and cytotoxicity.[13][15]

Trustworthiness through Orthogonal Validation: Relying on a single assay can be misleading. For instance, a compound that inhibits mitochondrial function without immediately killing the cell might show potent activity in an MTT assay but not in an SRB or LDH assay. Therefore, confirming hits from the primary screen with a secondary assay based on a different biological principle (e.g., primary screen with MTT, confirmation with SRB) is crucial for data integrity.

Part 2: Experimental Protocols - A Step-by-Step Guide

The following protocols are presented as a starting point and should be optimized for specific cell lines and laboratory conditions.

General Cell Culture and Compound Preparation

-

Cell Seeding: Plate cells in 96-well microtiter plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[16]

-

Compound Preparation: Prepare a stock solution of each quinoline derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO).[11] Subsequently, prepare serial dilutions of the compounds in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.[7]

Protocol for the MTT Cytotoxicity Assay

-

Treatment: After overnight incubation, replace the old medium with fresh medium containing the serially diluted quinoline derivatives. Include vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[7] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[17]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]

Protocol for the SRB Cytotoxicity Assay

-

Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[8]

-

Washing: Discard the supernatant and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove excess TCA.[8] Air-dry the plates.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[8]

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove the unbound dye.[11] Air-dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[8]

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[8]

Protocol for the LDH Cytotoxicity Assay

-

Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.[13]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13] Controls for maximum LDH release (cells lysed with a detergent like Triton X-100) and spontaneous LDH release (untreated cells) are essential for data normalization.[13]

Part 3: Data Analysis and Interpretation

Calculation of IC50 Values

The cytotoxic activity of the quinoline derivatives is typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[6] This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison of the cytotoxic activities of different quinoline derivatives across various cell lines.

| Compound ID | Description | Cell Line | Incubation Time (h) | IC50 (µM) |

| QN-1 | 2-phenyl-quinoline | MCF-7 | 48 | 15.2 ± 1.8 |

| QN-1 | 2-phenyl-quinoline | A549 | 48 | 25.7 ± 2.3 |

| QN-1 | 2-phenyl-quinoline | HCT-116 | 48 | 18.9 ± 1.5 |

| QN-2 | 4-amino-7-chloroquinoline | MCF-7 | 48 | 5.8 ± 0.7 |

| QN-2 | 4-amino-7-chloroquinoline | A549 | 48 | 8.1 ± 0.9 |

| QN-2 | 4-amino-7-chloroquinoline | HCT-116 | 48 | 6.5 ± 0.6 |

Table 1: Example of IC50 data for two hypothetical quinoline derivatives against a panel of cancer cell lines.

Part 4: Delving Deeper - Mechanistic Insights

Quinoline derivatives can induce cytotoxicity through various mechanisms, with apoptosis being a prominent pathway.[1]

The Role of Caspases in Apoptosis

Apoptosis, or programmed cell death, is executed by a family of cysteine proteases called caspases.[18] These enzymes are present as inactive zymogens and are activated in a cascade upon receiving apoptotic signals. There are two major caspase activation pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[19][20]

-

Extrinsic Pathway: Initiated by the binding of death ligands to cell surface receptors, leading to the activation of initiator caspase-8.[20][21]

-

Intrinsic Pathway: Triggered by intracellular stress, resulting in the release of cytochrome c from the mitochondria and the activation of initiator caspase-9.[21]

Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[19]

Visualizing the Experimental Workflow and Apoptotic Pathway

Caption: A streamlined workflow for the preliminary cytotoxicity screening of quinoline derivatives.

Caption: The intrinsic and extrinsic pathways of caspase-mediated apoptosis.

Conclusion

The preliminary cytotoxicity screening of quinoline derivatives is a critical first step in the journey of anticancer drug discovery. By employing a well-designed screening cascade that incorporates orthogonal assays, a diverse panel of cell lines, and robust data analysis, researchers can confidently identify promising lead compounds. This guide provides the foundational knowledge and practical protocols to conduct these studies with scientific rigor and efficiency, ultimately accelerating the development of novel cancer therapeutics.

References

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Review on recent development of quinoline for anticancer activities. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Caspase-activation pathways in apoptosis and immunity. (2003). Immunological Reviews. [Link]

-

Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). Nature Protocols. [Link]

-

SRB Cytotoxicity Assay Kit – Sensitive Colorimetric. (n.d.). Canvax. Retrieved February 12, 2026, from [Link]

-

Biochemical Pathways of Caspase Activation During Apoptosis. (1999). Annual Review of Cell and Developmental Biology. [Link]

-

SRB Cytotoxicity Assay (CV0009). (n.d.). Canvax. Retrieved February 12, 2026, from [Link]

-

SRB Cytotoxicity Assay Kit. (n.d.). Tiaris Biosciences. Retrieved February 12, 2026, from [Link]

-

Sulforhodamine B (SRB) Cell Cytotoxicity Assay. (n.d.). Creative Bioarray. Retrieved February 12, 2026, from [Link]

-

Caspase Activation Pathways: an Overview. (2000). Holland-Frei Cancer Medicine. 6th edition. [Link]

-

LDH Cytotoxicity Assay FAQs. (2020). G-Biosciences. Retrieved February 12, 2026, from [Link]

-

Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. [Link]

-

Biochemical pathways of caspase activation during apoptosis. (1999). Annual Review of Cell and Developmental Biology. [Link]

-

LDH Cytotoxicity Assay. (n.d.). Creative Bioarray. Retrieved February 12, 2026, from [Link]

-

Anticancer Activity of Quinoline Derivatives; An Overview (2022). (2022). SciSpace. [Link]

-

Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology. [Link]

-

Cytotoxicity of 4-substituted Quinoline Derivatives: Anticancer and Antileishmanial Potential. (2020). Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2021). Molecules. [Link]

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Daniele Teti. [Link]

-

Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Pharmaceutical Sciences. [Link]

-

Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PLOS ONE. [Link]

-

Create a Flowchart using Graphviz Dot. (2022). Medium. [Link]

-

In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved February 12, 2026, from [Link]

-

In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (2014). PLOS ONE. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved February 12, 2026, from [Link]

-

Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Medicinal Chemistry. [Link]

-

4.2.3. Graphviz (Dot Language). (2023). LegalPromptGuide.com. [Link]

-

Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. (2025). ResearchGate. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. [Link]

-

Creating Software Engineering Flow Charts with Graphviz Dot. (2025). Joel Dare. [Link]

-

Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. (2022). Molecules. [Link]

-

Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2021). Molecules. [Link]

-

Flowchart Creation. (n.d.). Developer Documentation. Retrieved February 12, 2026, from [Link]

-

Cytotoxic effects of synthesized quinoline derivatives on the viability... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.). MTT Assay Protocol. Retrieved February 12, 2026, from [Link]

Sources

- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neuroquantology.com [neuroquantology.com]

- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. tiarisbiosciences.com [tiarisbiosciences.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. bds.berkeley.edu [bds.berkeley.edu]

- 17. atcc.org [atcc.org]

- 18. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. annualreviews.org [annualreviews.org]

- 20. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Solubility Profile & Characterization: 6-Bromo-2-(pyridin-2-yl)quinoline-4-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Bromo-2-(pyridin-2-yl)quinoline-4-carboxylic acid . As a derivative of cinchoninic acid featuring a bidentate N^N binding pocket and a polarizable bromine substituent, this compound exhibits a complex solubility profile governed by zwitterionic equilibria and strong intermolecular

Key Takeaway: This compound behaves as an amphoteric solid. It is sparingly soluble in neutral organic solvents and water but shows high solubility in polar aprotic solvents (DMSO, DMF) and pH-adjusted aqueous media. Researchers must strictly control pH and temperature to prevent precipitation during formulation or synthesis.

Part 1: Molecular Architecture & Solubility Theory

To predict and manipulate the solubility of this molecule, one must understand the three competing structural domains:

-

The Quinoline-Pyridine Core (Hydrophobic/Stacking): The extended aromatic system (quinoline fused with a pyridine ring at C2) creates a flat, planar topology. This leads to high lattice energy due to efficient

- -

The Carboxylic Acid (Hydrophilic/Ionizable): Located at C4, the -COOH group (

) provides a handle for aqueous solubility via deprotonation. -

The Basic Nitrogens (pH Sensitivity): The quinoline nitrogen (

) and pyridine nitrogen (

The "U-Shaped" Solubility Curve

Unlike simple lipophilic drugs, this compound follows a U-shaped pH-solubility profile.

-

Low pH (< 2): Soluble as a cationic species (

or -

Mid pH (3–6): Insoluble. The molecule exists primarily as a neutral species or zwitterion (

), leading to aggregation and precipitation. -

High pH (> 8): Soluble as an anionic carboxylate (

).

Part 2: Empirical Solubility Data & Solvent Compatibility

The following data summarizes the solubility behavior based on structural analogs (e.g., 2-phenylquinoline-4-carboxylic acid) and standard heterocyclic chemistry principles.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Primary Interaction Mechanism | Usage Recommendation |

| Polar Aprotic | DMSO | High (> 50 mg/mL) | Dipole-dipole; disruption of | Recommended for stock solutions (10-100 mM). |

| Polar Aprotic | DMF / NMP | High | Dipole-dipole | Alternative for synthesis/recrystallization. |

| Polar Protic | Methanol / Ethanol | Low to Moderate | Hydrogen bonding | Use hot for recrystallization; poor for stock solutions. |

| Aqueous | Water (pH 7) | Negligible | Hydrophobic exclusion | Avoid without pH adjustment. |

| Aqueous Acid | 0.1 M HCl | Moderate to High | Protonation (Cation formation) | Good for extraction from organic layers. |

| Aqueous Base | 0.1 M NaOH | High | Deprotonation (Anion formation) | Preferred for aqueous formulation. |

| Non-Polar | Hexane / Toluene | Insoluble | None | Use as an anti-solvent to crash out product. |

| Chlorinated | DCM / Chloroform | Low | Weak dispersion | Limited utility unless compound is esterified. |

Critical Protocol: The "Isoelectric Trap"

Researchers often fail to dissolve this compound in water because they do not account for the isoelectric point (pI).

-

Error: Adding water to a DMSO stock solution.

-

Result: The pH shifts toward neutral, causing immediate precipitation of the solid.

-

Fix: Always buffer the aqueous phase to pH > 8 or pH < 2 before introduction.

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Use this protocol to establish precise solubility limits for your specific batch.

-

Preparation: Weigh approx. 10 mg of solid into a 4 mL glass vial.

-

Solvent Addition: Add 100

L of the target solvent. -

Equilibration:

-

Sonicate for 5 minutes at 40°C to break crystal lattice.

-

Agitate (shake) for 24 hours at 25°C.

-

-

Visual Inspection:

-

Clear solution? Add another 10 mg and repeat.

-

Solid remains? Proceed to step 5.

-

-

Quantification:

-

Filter supernatant through a 0.22

m PTFE filter. -

Dilute filtrate 100x in DMSO.

-

Measure concentration via UV-Vis (approx.

260-280 nm) against a standard curve.

-

Protocol B: Recrystallization (Purification)

Based on the solubility differential between hot and cold polar protic solvents.

-

Dissolve crude solid in Glacial Acetic Acid or DMF at reflux (high solubility).

-

Slowly add Ethanol or Water (anti-solvent) until slight turbidity persists.

-

Allow to cool slowly to Room Temperature, then to 4°C.

-

Filter the resulting needles/powder and wash with cold ethanol.

Part 4: Visualization of Solubility Logic

The following diagrams illustrate the pH-dependent speciation and the decision workflow for solvent selection.

Diagram 1: pH-Dependent Speciation & Solubility

This diagram maps the chemical state of the molecule against pH zones.

Caption: The "U-Shaped" solubility profile. Maximum solubility is achieved at pH extremes, while the neutral pH range represents the "Isoelectric Trap" where precipitation occurs.

Diagram 2: Solvent Selection Decision Tree

A logical workflow for researchers selecting a solvent for specific applications.

Caption: Operational workflow for selecting the correct solvent system based on the intended experimental application.

References

-

PubChem. 6-Bromo-2-(pyridin-4-yl)quinoline-4-carboxylic acid (Analogous Structure Data). National Library of Medicine. Available at: [Link]

-

Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[1] (Describes solubility/recrystallization of brominated quinoline precursors). Available at: [Link]

-

Williams, R. (2022).[2] pKa Data Compilation (Quinoline & Pyridine).[2] Organic Chemistry Data.[2] (Source for pKa estimation of heterocyclic nitrogens). Available at: [Link]

Sources

Electronic Architecture of Pyridinyl-Quinoline Scaffolds

From Molecular Orbitals to Optoelectronic & Therapeutic Applications

Executive Summary

The fusion of pyridine and quinoline moieties creates a bi-heterocyclic scaffold characterized by pronounced electron deficiency and high electron affinity. Unlike simple carbocycles, the strategic placement of nitrogen atoms within the pyridinyl-quinoline (PQ) skeleton lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making these compounds exceptional candidates for n-type organic semiconductors, Electron Transport Layers (ETL) in OLEDs, and π-deficient ligands in phosphorescent Iridium(III) complexes. This technical guide dissects the electronic properties of PQ derivatives, providing validated protocols for their characterization and application in drug discovery and materials science.

Part 1: Molecular Architecture & Electronic Fundamentals

The electronic behavior of pyridinyl-quinoline is governed by the inductive withdrawing effect (-I) and mesomeric withdrawing effect (-M) of the nitrogen atoms.

1.1 Frontier Molecular Orbital (FMO) Engineering

In a typical 2-(2-pyridyl)quinoline system, the LUMO is delocalized across both heterocyclic rings, while the Highest Occupied Molecular Orbital (HOMO) often resides primarily on the quinoline moiety or phenyl substituents if present.

-

LUMO Stabilization: The additional nitrogen in the pyridine ring (relative to phenylquinoline) stabilizes the LUMO by approximately 0.2–0.4 eV. This reduction in LUMO energy decreases the injection barrier for electrons from metallic cathodes (like Al or Mg:Ag).

-

Band Gap Tuning: The HOMO-LUMO gap (

) typically ranges from 2.8 to 3.2 eV , placing optical absorption in the UV-blue region, which is ideal for host materials or high-energy triplet ligands.

1.2 Nitrogen Positioning & Steric Effects

The vectoral sum of dipole moments depends on the linkage position (e.g., 2-(2-pyridyl) vs. 2-(3-pyridyl)).

-

Planarity vs. Twist: A 2,2'-linkage often induces a trans-planar conformation due to repulsion between nitrogen lone pairs, unless chelated to a metal (e.g., Ir, Pt), where it forces a cis-planar geometry, maximizing

-conjugation and metal-to-ligand charge transfer (MLCT).

Table 1: Comparative Electronic Parameters (Approximate Values)

| Scaffold | HOMO (eV) | LUMO (eV) | Electronic Character | |

| Quinoline | -6.64 | -1.81 | 4.83 | Weak Electron Acceptor |

| Pyridine | -6.70 | -1.20 | 5.50 | Weak Electron Acceptor |

| 2-(2-Pyridyl)quinoline | -6.10 | -2.60 | 3.50 | Strong Electron Acceptor (n-type) |

| Ir(III) bis(2-phenylpyridine) | -5.60 | -2.40 | 3.20 | MLCT / Phosphorescent |

Part 2: Photophysical & Electrochemical Characterization Protocols

To ensure data integrity, the following protocols utilize self-validating internal standards.

2.1 Protocol: Cyclic Voltammetry (CV) for HOMO/LUMO Determination

Objective: Accurate measurement of ionization potential (

-

Reagents:

-

Solvent: Anhydrous Dichloromethane (DCM) for oxidation; Acetonitrile (MeCN) for reduction.

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

). -

Internal Standard (Validation Step): Ferrocene (Fc/Fc

).

-

-

Workflow:

-

Cell Setup: Three-electrode system (Working: Glassy Carbon; Counter: Pt wire; Reference: Ag/AgNO

). -

Blank Scan: Run electrolyte only to ensure no impurity peaks in the window (-2.5V to +1.5V).

-

Analyte Scan: Add PQ compound (1 mM). Degas with Argon for 5 mins. Scan at 50, 100, and 200 mV/s.

-

Validation (Crucial): Add Ferrocene at the end of the experiment. The Fc/Fc

couple must appear reversible (peak separation

-

-

Calculation:

2.2 Protocol: Computational Prediction (DFT)

Objective: Pre-synthesis screening of electronic levels.

-

Software: Gaussian / ORCA.

-

Method: B3LYP functional with 6-31G(d) or 6-311++G** basis set.

-

Validation Step: Perform a frequency calculation on the optimized geometry. Zero imaginary frequencies confirm a true ground state minimum.

Part 3: Applications in Optoelectronics (OLEDs)

Pyridinyl-quinolines serve two primary roles in Organic Light Emitting Diodes (OLEDs):

-

Electron Transport Materials (ETM): The high electron affinity facilitates electron hopping.

-

Phosphorescent Ligands: When cyclometalated with Iridium (e.g.,

), the extended conjugation of the quinoline ring redshifts emission into the orange/red (580–650 nm).

3.1 Mechanism of Electron Injection & Transport

The following diagram illustrates the energetic cascade required for efficient electron injection from the cathode to the emissive layer, utilizing the PQ scaffold's low LUMO.

Figure 1: Electron transport cascade in an OLED device utilizing a Pyridinyl-Quinoline Electron Transport Layer (ETL).

Part 4: Pharmacophore Electronics & Medicinal Chemistry

In drug design, the electronic distribution of the PQ scaffold influences binding affinity through

-

DNA Intercalation: The planar, electron-deficient PQ system acts as an effective intercalator for DNA base pairs. The electron deficiency (low LUMO) enhances stacking interactions with electron-rich guanine-cytosine pairs.

-

Kinase Inhibition: The nitrogen lone pairs act as specific hydrogen bond acceptors (HBA) in the ATP-binding pocket of kinases.

-

Metabolic Stability: The electron-deficient nature of the pyridine ring makes it resistant to oxidative metabolism by Cytochrome P450, often improving the half-life (

) of the drug compared to phenyl-analogs.

4.1 Characterization Workflow

This workflow integrates computational and experimental methods to validate PQ candidates.

Figure 2: Integrated workflow for the design, synthesis, and electronic validation of PQ derivatives.

References

-

Synthesis and photophysical properties of pyridyl- and quinolinyl-substituted 4-(4-aminophenyl)quinazolines. ResearchGate. [Link]

-

Series of New Cationic Iridium(III) Complexes with Tunable Emission Wavelength. ACS Inorganic Chemistry. [Link]

-

Cyclic Voltammetry Protocol for Organic Electron Transport Materials. JoVE / NIH. [Link]

-

DFT Studies on Molecular Structure, HOMO-LUMO of Quinoline. Scientific Research Publishing. [Link]

-

Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. NIH / PMC. [Link]

-

Heterobimetallic Complexes of IrM Core and Bridging 2-(Diphenylphosphino)pyridine. NIH / PMC. [Link]

Methodological & Application

The Pfitzinger Reaction: A Robust Tool for the Synthesis of Quinoline-4-Carboxylic Acids

Introduction: The Enduring Significance of the Quinoline Core in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Among its derivatives, quinoline-4-carboxylic acids have garnered significant attention as a privileged structural motif in the development of novel therapeutic agents.[1][2][3] These compounds have demonstrated remarkable potential across various therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2][4] Their versatile framework allows for extensive chemical modification, enabling the fine-tuning of their biological and pharmacokinetic profiles.[1]

The Pfitzinger reaction, a classic name reaction in organic chemistry, provides a direct and efficient pathway to this important class of molecules.[2][5][6] Also known as the Pfitzinger-Borsche reaction, this transformation involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][5][7] The reaction's reliability and the ready availability of the starting materials have cemented its status as a valuable tool for both academic research and industrial drug development.[6][8]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering in-depth application notes on the Pfitzinger reaction and detailed, validated protocols for the synthesis of quinoline-4-carboxylic acids.

Mechanistic Insights: A Stepwise Journey to the Quinoline Core

The Pfitzinger reaction proceeds through a well-elucidated, multi-step mechanism. Understanding these sequential transformations is crucial for optimizing reaction conditions and predicting potential side products.

-

Base-Mediated Ring Opening of Isatin: The reaction is initiated by the hydrolysis of the amide bond within the isatin ring by a strong base, typically potassium hydroxide or sodium hydroxide.[5][7][9] This nucleophilic attack results in the formation of a keto-acid intermediate, specifically a salt of 2-aminophenylglyoxylic acid.[2][5][9] While this intermediate can be isolated, it is generally generated in situ.[2][5] The initial deep purple color of the isatin solution in alkali fades to a straw-brown or yellow, indicating the successful formation of this intermediate.[10]

-

Imine and Enamine Formation: The carbonyl compound, which must possess at least one α-methylene group, then reacts with the aniline moiety of the ring-opened intermediate to form an imine (a Schiff base).[2][5][7] This imine subsequently tautomerizes to the more thermodynamically stable enamine isomer.[2][5]

-

Intramolecular Cyclization and Dehydration: The crucial ring-closing step involves an intramolecular aldol-type condensation. The enamine attacks the ketone carbonyl group, leading to the formation of a six-membered ring.[9] This is followed by a dehydration step, which eliminates a molecule of water and results in the formation of the aromatic quinoline ring system.[2][5][7] The final product is the corresponding substituted quinoline-4-carboxylic acid.

Figure 1: The stepwise mechanism of the Pfitzinger reaction.

Applications in Drug Development: A Privileged Scaffold

The quinoline-4-carboxylic acid motif is a key pharmacophore in a wide array of therapeutic agents.[2][3] Its derivatives have been extensively investigated for their potential as:

-

Anticancer Agents: Certain quinoline carboxylic acids have demonstrated the ability to intercalate with DNA, leading to antitumor activity.[2] They have also been explored as inhibitors of key enzymes in cancer progression, such as dihydroorotate dehydrogenase (DHODH).[11][12]

-

Antibacterial Agents: The quinoline core is a well-established scaffold in antibacterial drug discovery, with many derivatives inhibiting bacterial DNA gyrase.[1][2][13]

-

Antiviral Agents: Notably, some derivatives have shown promise as anti-HIV agents.[2][14]

-

Anti-inflammatory Agents: Several quinoline-4-carboxylic acids have exhibited significant anti-inflammatory properties.[4]

-

Antimalarial Agents: Quinoline-based compounds have a long and successful history in the treatment of malaria.[2]

The Pfitzinger reaction provides a versatile and efficient route to access diverse libraries of these valuable compounds for screening and lead optimization in drug discovery programs.[2]

Experimental Protocols

Safety Precautions: The Pfitzinger reaction involves the use of strong bases and heating. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.[15]

Protocol 1: Conventional Synthesis of 2-Methylquinoline-4-carboxylic Acid

This protocol is a generalized method based on several reported procedures for the reaction of isatin with acetone.[10][15]

Materials:

-

Isatin (1.0 eq)

-

Potassium hydroxide (KOH) (3.0-4.0 eq)

-

Acetone (2.0-3.0 eq)

-

Ethanol (or an ethanol/water mixture)

-

Water (deionized)

-

Hydrochloric acid (HCl) or Acetic acid (for acidification)

-

Diethyl ether (for extraction)

Procedure:

-

Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve potassium hydroxide (0.2 mol) in ethanol (25 ml) or a mixture of ethanol and water.[14]

-

Isatin Ring Opening: Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour.[2] A color change from purple to brown or pale yellow indicates the formation of the potassium salt of isatinic acid.[2][10]

-

Addition of Carbonyl Compound: Gradually add acetone (0.15 mol) to the reaction mixture.[15]

-

Reaction: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[10][14][15] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Solvent Removal and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the solvent by rotary evaporation.[2] Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[2][14] Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[2][14]

-

Precipitation of the Product: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).[2]

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.[2] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[16]

Materials:

-

Isatin (1.0 eq)

-

Potassium hydroxide (33% aqueous solution)

-

Appropriate carbonyl compound (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone) (1.0 eq)

-

Ice-water mixture

-

Acetic acid

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[2]

-

Addition of Carbonyl Compound: To this solution, add the appropriate carbonyl compound (10.0 mmol).[2]

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a specified time (e.g., 9 minutes, optimization may be required).[2]

-

Workup and Isolation: After irradiation, cool the vessel to room temperature and filter the dark solution.[2] Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.[2]

-

Purification: Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.[2]

Figure 2: General experimental workflow for the Pfitzinger reaction.

Data Presentation: Reaction Parameters and Yields

The versatility of the Pfitzinger reaction allows for the synthesis of a wide range of substituted quinoline-4-carboxylic acids. The choice of carbonyl compound dictates the substitution pattern at the 2- and 3-positions of the quinoline ring.

| Isatin Derivative | Carbonyl Compound | Base | Solvent | Method | Product | Reported Yield (%) |

| Isatin | Acetone | KOH | Ethanol/Water | Conventional Heating | 2-Methylquinoline-4-carboxylic acid | 60-80[10] |

| Isatin | Butanone (MEK) | NaOH | Water | Conventional Heating | 2,3-Dimethylquinoline-4-carboxylic acid | ~89 |

| 5-Chloroisatin | 5,6-Dimethoxy indanone | KOH | Ethanol | Conventional Heating | 5,6-Dimethoxyindano[2,3-b]-6-chloro-4-quinolinic acid | 36[9] |

| Isatin | Acetophenone | KOH | Ethanol | Conventional Heating | 2-Phenylquinoline-4-carboxylic acid | Variable |

| Isatin | Cyclohexanone | KOH | Ethanol | Conventional Heating | 1,2,3,4-Tetrahydroacridine-9-carboxylic acid | Variable |

| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | Water | Microwave | 2-(Aryl)-3-(benzimidazol-2-ylthio)quinoline-4-carboxylic acid | Good to Excellent[2] |

Note: Yields can vary significantly based on the specific substrates, reaction conditions, and purification methods employed.

Limitations and Variations

While the Pfitzinger reaction is highly effective, it is not without its limitations. The reaction generally requires strongly basic conditions, which may not be compatible with sensitive functional groups on the starting materials.[16] Additionally, unsymmetrical ketones can lead to mixtures of regioisomers.

Several modifications to the Pfitzinger reaction have been developed to address these challenges and expand its synthetic utility.[6] The Halberkann variant , for instance, utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids.[5] Acid-catalyzed versions have also been reported, offering an alternative for base-sensitive substrates.

Conclusion

The Pfitzinger reaction remains a highly relevant and powerful method for the synthesis of quinoline-4-carboxylic acids, which are of paramount importance in medicinal chemistry and drug development.[2] Its operational simplicity, use of readily available starting materials, and the biological significance of its products ensure its continued application in the ongoing quest for novel therapeutic agents. The protocols and data presented herein provide a practical and authoritative guide for researchers to effectively utilize this classic transformation in their synthetic endeavors.

References

- BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem.

-

Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257–294. Available at: [Link]

-

Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

-

Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225-250. Available at: [Link]

-

Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]

-

Shvekhgeimer, M. G. A. (2004). THE PFITZINGER REACTION. (REVIEW). Chemistry of Heterocyclic Compounds, 40(3), 257-294. Available at: [Link]

-

Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]

- BenchChem. (n.d.). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. BenchChem.

-

Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. Available at: [Link]

-

Al-Amiery, A. A., et al. (2014). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 3(11), 227-234. Available at: [Link]

-

Lv, Q., et al. (2013). A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ChemInform, 44(31). Available at: [Link]

-

Various Authors. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press. Available at: [Link]

-

Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 160-167. Available at: [Link]

-

ScienceMadness Discussion Forum. (2024). The Pfitzinger Reaction. Available at: [Link]

-

Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Available at: [Link]

-

Al-Bayati, F. I. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3349. Available at: [Link]

- BenchChem. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. BenchChem.

-

Nowakowska, Z., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 29(3), 678. Available at: [Link]

-

Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4497–4514. Available at: [Link]

-

Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijsr.net [ijsr.net]

- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A R...: Ingenta Connect [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. jocpr.com [jocpr.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

Synthesis of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction and Significance

Quinoline-4-carboxylic acids are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The introduction of a bromo-substituent and a pyridinyl group, as in the target molecule, can significantly modulate its physicochemical and pharmacological properties. This particular derivative holds potential for investigation as an intermediate in the synthesis of novel therapeutic agents and functional materials. The synthetic route detailed herein utilizes the robust and well-established Pfitzinger reaction, a powerful tool for the construction of quinoline-4-carboxylic acids.[1][2][3][4][5]

Synthetic Strategy: The Pfitzinger Reaction

The chosen synthetic pathway is a classic Pfitzinger condensation, which involves the reaction of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2][3][6] For the synthesis of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid, the key precursors are 6-bromoisatin and 2-acetylpyridine.

The overall reaction is depicted below:

Scheme 1: Pfitzinger Synthesis of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid

This two-step process begins with the synthesis of the essential precursor, 6-bromoisatin, followed by the Pfitzinger condensation to yield the final product.

Experimental Workflow Diagram

The following diagram illustrates the sequential steps involved in the synthesis.

Caption: Experimental workflow for the synthesis of the target compound.

Part 1: Synthesis of 6-Bromoisatin

Expertise & Experience: The synthesis of 6-bromoisatin is a critical first step. The procedure described is a well-documented cyclization reaction.[7][8] The use of concentrated sulfuric acid facilitates the intramolecular cyclization, and maintaining the temperature at 90°C is crucial for driving the reaction to completion without significant side-product formation. The work-up procedure involving pouring the reaction mixture into ice water is a standard method for quenching the reaction and precipitating the product.

Materials and Reagents

| Reagent | Grade | Supplier |

| N-(3-bromophenyl)-2-hydroxyiminoacetamide | ≥98% | (Typical) |

| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, ≥95% | (Typical) |

| Deionized Water | High Purity | (In-house) |

| Ice | (In-house) |

Step-by-Step Protocol

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add concentrated sulfuric acid (275 mL).

-

Addition of Reactant: While maintaining the temperature at 50°C, slowly add N-(3-bromophenyl)-2-hydroxyiminoacetamide (55 g, 0.2272 mol) in portions to the stirred sulfuric acid.

-

Heating: After the addition is complete, raise the temperature of the reaction mixture to 90°C and maintain it for 3 hours.[7][8]

-

Quenching and Precipitation: After 3 hours, allow the reaction mixture to cool slightly and then slowly and carefully pour it into a large beaker containing 2 L of ice water with vigorous stirring. A yellow precipitate will form.

-

Isolation and Drying: Collect the yellow precipitate by vacuum filtration, wash it thoroughly with cold deionized water until the washings are neutral, and then dry the solid in a vacuum oven at 60°C to a constant weight. This yields 6-bromoisatin as a yellow solid (approximately 50 g, 98% yield). The product is typically of sufficient purity for the next step without further purification.[7][8]

Part 2: Synthesis of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid (Pfitzinger Reaction)

Expertise & Experience: The Pfitzinger reaction is a base-catalyzed condensation. Potassium hydroxide is used to hydrolyze the amide bond in 6-bromoisatin, opening the ring to form a keto-acid intermediate.[1] This intermediate then reacts with the enolate of 2-acetylpyridine. The subsequent intramolecular condensation and dehydration lead to the formation of the quinoline ring. The choice of ethanol/water as the solvent system is common for this reaction, providing good solubility for the reactants and the base. Refluxing ensures the reaction proceeds at a reasonable rate.

Materials and Reagents

| Reagent | Grade | Supplier |

| 6-Bromoisatin | As synthesized in Part 1 | - |

| 2-Acetylpyridine | ≥98% | (Typical) |

| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | (Typical) |

| Ethanol (EtOH) | 200 Proof, Absolute | (Typical) |

| Deionized Water | High Purity | (In-house) |

| Hydrochloric Acid (HCl) | 37% | (Typical) |

Quantitative Data

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| 6-Bromoisatin | 226.03 | 5.0 | 22.1 | 1.0 |

| 2-Acetylpyridine | 121.14 | 2.95 | 24.3 | 1.1 |

| Potassium Hydroxide | 56.11 | 4.96 | 88.4 | 4.0 |

Step-by-Step Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (4.96 g, 88.4 mmol) in a mixture of ethanol (50 mL) and deionized water (20 mL).

-

Addition of Reactants: To the basic solution, add 6-bromoisatin (5.0 g, 22.1 mmol) and 2-acetylpyridine (2.95 g, 24.3 mmol).

-

Reflux: Heat the reaction mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of deionized water.

-

Precipitation: Slowly acidify the aqueous solution to pH 4-5 with concentrated hydrochloric acid while stirring in an ice bath. A precipitate will form.

-

Isolation: Collect the precipitate by vacuum filtration, wash it with cold deionized water, and then with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid, to obtain pure 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid.

Product Characterization

The final product should be characterized to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

-

Melting Point Analysis: To assess the purity of the compound.

Trustworthiness: A Self-Validating System

The success of this protocol relies on careful execution and monitoring. The intermediate, 6-bromoisatin, can be characterized by its melting point and spectroscopic data to ensure its purity before proceeding to the final step. The progress of the Pfitzinger reaction should be monitored by TLC to determine the optimal reaction time and avoid the formation of byproducts. The final product's purity should be confirmed by the characterization methods listed above, ensuring a self-validating experimental outcome.

References

-

Pfitzinger reaction - Wikipedia. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. [Link]

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. [Link]

-

Pfitzinger Quinoline Synthesis. [Link]

- Preparation method for quinoline-4-carboxylic acid derivative - Google P

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. [Link]

Sources

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Bromoisatin synthesis - chemicalbook [chemicalbook.com]

- 8. 6-Bromoisatin | 6326-79-0 [chemicalbook.com]

Detailed Application Note: Evaluation of 6-Bromo-2-(pyridin-2-yl)quinoline-4-carboxylic Acid (BPQCA) in Cancer Cell Lines

Executive Summary & Scientific Rationale

6-Bromo-2-(pyridin-2-yl)quinoline-4-carboxylic acid (BPQCA) is a privileged heterocyclic scaffold belonging to the 2-substituted quinoline-4-carboxylic acid (cinchoninic acid) family. While often utilized as a high-affinity

Mechanistic Insights:

-

Metabolic Interference: Structurally analogous to known Lactate Dehydrogenase A (LDH-A) inhibitors, BPQCA may disrupt the Warburg effect in glycolytic tumors [1].

-

DNA Intercalation: The planar tricyclic aromatic surface allows for potential DNA intercalation, leading to replication stress and G2/M cell cycle arrest.

-